7-(Tert-butyl)-5-azaspiro[2.4]heptane

Catalog No.
S935885
CAS No.
2090867-55-1
M.F
C10H19N
M. Wt
153.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Tert-butyl)-5-azaspiro[2.4]heptane

CAS Number

2090867-55-1

Product Name

7-(Tert-butyl)-5-azaspiro[2.4]heptane

IUPAC Name

7-tert-butyl-5-azaspiro[2.4]heptane

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

InChI

InChI=1S/C10H19N/c1-9(2,3)8-6-11-7-10(8)4-5-10/h8,11H,4-7H2,1-3H3

InChI Key

ISFPWARUUNRCTQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CNCC12CC2

Canonical SMILES

CC(C)(C)C1CNCC12CC2

7-(Tert-butyl)-5-azaspiro[2.4]heptane (CAS 2090867-55-1) is a spirocyclic secondary amine featuring a sterically demanding tert-butyl group. As a member of the sp3-rich scaffold class, its primary value lies in its rigid, three-dimensional architecture. This defined geometry is a critical design element in medicinal chemistry and advanced materials, used to improve physicochemical properties like solubility and metabolic stability, and to orient functional groups in precise vectors for enhanced target engagement compared to simpler, non-spirocyclic amines. [REFS-1, REFS-2]

Substituting this compound with simpler monocyclic amines (e.g., t-butyl-piperidine) or acyclic amines fails because it discards the core value proposition: the spirocyclic core's conformational rigidity. This rigidity locks substituent vectors in place, a feature crucial for improving target selectivity, enhancing metabolic stability by shielding reactive sites, and increasing aqueous solubility by disrupting crystal packing. [REFS-1, REFS-2] These benefits are emergent properties of the specific three-dimensional scaffold and cannot be replicated by more flexible or planar alternatives, making direct substitution a high-risk decision in programs where such properties are critical.

Improved Aqueous Solubility by Increasing Three-Dimensionality (Fsp3)

Compounds with a higher fraction of sp3-hybridized carbons (Fsp3), such as spirocycles, consistently demonstrate improved aqueous solubility compared to flatter, aromatic-rich compounds. Analysis of over 1100 compounds showed a direct correlation where increasing Fsp3 from a 'flat' range of 0.30-0.39 to a more '3D' range of 0.40-0.49 increased the median aqueous solubility by approximately 2.5-fold (from ~20 μg/mL to ~50 μg/mL). [1] The spiro[2.4]heptane core inherently increases the Fsp3 count versus a comparable monocyclic or aromatic amine.

Evidence DimensionMedian Aqueous Solubility (AlogS)
Target Compound DataCorrelates with higher Fsp3 class (~50 μg/mL)
Comparator Or BaselineLower Fsp3 'flat' compounds (~20 μg/mL)
Quantified Difference~2.5x increase in median solubility
ConditionsAnalysis of >1100 drug discovery compounds from a commercial database.

For drug discovery, improved aqueous solubility is a primary goal that reduces formulation challenges and can improve oral bioavailability.

Enhanced Metabolic Stability vs. Monocyclic Analogs

Replacing a common monocyclic amine, morpholine, with an azaspirocycle was shown to significantly improve metabolic stability in a lead optimization campaign for MCHr1 antagonists. In a direct comparison, the azaspiro[3.3]heptane derivative showed a metabolic clearance of 13 μL/min/mg in human liver microsomes, while the corresponding morpholine-containing analog had a clearance of 33 μL/min/mg. [1] This demonstrates that the rigid spirocyclic framework can protect metabolically liable sites more effectively than a standard monocyclic amine. [2]

Evidence DimensionMetabolic Clearance (Human Liver Microsomes)
Target Compound Data13 μL/min/mg (for Azaspiro[3.3]heptane analog)
Comparator Or Baseline33 μL/min/mg (for Morpholine analog)
Quantified Difference2.5-fold reduction in metabolic clearance
ConditionsIn vitro human liver microsome stability assay.

Lower metabolic clearance translates to a longer in vivo half-life, a critical parameter for reducing dose size and frequency for a potential therapeutic.

Increased Basicity (pKa) for Altered Reactivity and Salt Formation

The rigid, sp3-rich structure of spirocyclic amines directly impacts their electronic properties compared to less saturated or heteroatom-containing rings. In a direct comparison, a spirocyclic amine hydrochloride (an oxa-azaspiro[3.4]octane) exhibited a pKa of 10.5. Its direct non-spirocyclic analog containing a tetrahydropyran ring was significantly less basic, with a pKa of 9.7. [1] This ~0.8 pKa unit increase in basicity for the spirocycle is a substantial difference that affects reaction conditions, purification strategies (e.g., extraction pH), and salt selection for final compounds.

Evidence DimensionAmine Basicity (pKa)
Target Compound Data10.5 (for spirocyclic amine hydrochloride)
Comparator Or Baseline9.7 (for non-spirocyclic pyrane analog)
Quantified Difference0.8 pKa units higher (more basic)
ConditionsExperimental pKa determination.

This predictable increase in basicity allows chemists to fine-tune reactivity, solubility, and crystallization properties, making it a valuable process development and formulation tool.

Improved Target Selectivity Through Conformational Constraint

The conformational rigidity of spirocycles is a key tool for improving selectivity. In an optimization of PARP inhibitors, replacing the flexible piperazine ring in the drug Olaparib with a rigid diazaspiro[3.3]heptane scaffold led to a significant increase in selectivity for the PARP-1 isoform over other PARP family members. [1] While the spirocyclic analog was slightly less potent, its enhanced selectivity resulted in reduced off-target DNA damage and lower cytotoxicity, demonstrating how a rigid scaffold can better fit a specific target's active site while avoiding others.

Evidence DimensionTarget Selectivity (PARP-1 vs other PARP isoforms)
Target Compound DataSignificantly increased selectivity
Comparator Or BaselineOlaparib (containing a flexible piperazine ring)
Quantified DifferenceQualitatively described as a significant increase in selectivity with reduced off-target effects
ConditionsBiochemical and cellular assays for PARP inhibition and DNA damage.

For programs targeting proteins with highly similar family members (e.g., kinases, proteases), using a rigid spirocyclic core is a proven strategy to gain selectivity and reduce off-target toxicity.

Scenario 1: Improving Aqueous Solubility of Lipophilic Drug Candidates

Incorporate as a core scaffold in lead compounds where high lipophilicity (high LogP) is causing poor aqueous solubility. The sp3-rich, non-planar structure disrupts crystal lattice packing, which can significantly improve solubility without necessarily decreasing lipophilicity, breaking the often-problematic correlation between the two properties. [1]

Scenario 2: Enhancing In Vivo Half-Life by Blocking Metabolic Hotspots

Use to replace metabolically labile monocyclic amines like piperidine or morpholine. The fixed three-dimensional structure and quaternary spiro-carbon can shield adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes, leading to lower clearance and improved pharmacokinetic profiles. [2]

Scenario 3: Designing Highly Selective Ligands for Kinase or CNS Targets

Employ as a rigid presentation scaffold in fragment-based or structure-based design. The defined exit vectors of the spirocycle allow for precise positioning of pharmacophoric groups into binding pockets, increasing potency and, more importantly, selectivity against closely related off-targets.

Scenario 4: Development of Amine Precursors with Higher, More Tunable Basicity

Utilize in synthetic routes where a more basic amine is required to facilitate a reaction or to form a specific, stable crystalline salt. The inherently higher pKa compared to many common heterocyclic amines provides an alternative with different physicochemical properties for process development and final form selection. [3]

XLogP3

2.2

Dates

Last modified: 08-16-2023

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